molecular formula C17H20N2O4 B5306683 N-[(3-acetyl-1H-indol-1-yl)acetyl]valine

N-[(3-acetyl-1H-indol-1-yl)acetyl]valine

Cat. No.: B5306683
M. Wt: 316.35 g/mol
InChI Key: XOAJHMHNGXMKHX-UHFFFAOYSA-N
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Description

N-[(3-Acetyl-1H-indol-1-yl)acetyl]valine is a synthetic organic compound featuring a 1H-indole core substituted with two acetyl groups and a valine residue. The molecular structure comprises:

  • 1H-indole ring: A bicyclic aromatic system with a pyrrole ring fused to a benzene ring.
  • 3-acetyl group: An acetyl substituent (-COCH₃) at the indole’s 3-position.
  • Acetyl-valine moiety: A second acetyl group bridges the indole’s 1-position to the α-amino group of valine, a branched-chain aliphatic amino acid.

Molecular Formula: C₁₉H₂₁N₃O₅ (calculated).
Molecular Weight: 371.39 g/mol (calculated).
Key Functional Groups: Indole (aromatic heterocycle), acetyl (ester/amide), carboxylic acid (from valine), and chiral centers (due to valine’s L-configuration).

Properties

IUPAC Name

2-[[2-(3-acetylindol-1-yl)acetyl]amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-10(2)16(17(22)23)18-15(21)9-19-8-13(11(3)20)12-6-4-5-7-14(12)19/h4-8,10,16H,9H2,1-3H3,(H,18,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAJHMHNGXMKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(1H-Indol-3-yl)acetamide

  • Molecular Formula : C₁₀H₁₀N₂O.
  • Molecular Weight : 174.20 g/mol .
  • Structure : Simplistic indole derivative with a single acetamide group at the 3-position.
  • Comparison: Lacks the 1-acetyl-valine side chain, reducing steric hindrance and molecular weight. Absence of a chiral center or carboxylic acid group limits its interaction with amino acid transporters. Applications: Primarily a synthetic intermediate for indole-based pharmaceuticals .

(S)-N-([1,1′-Biphenyl]-2-yl)-1-(2-((1-Methyl-1H-benzo[d]imidazol-2-yl)thio)acetyl)pyrrolidine-2-carboxamide (BBAC)

  • Structure : Features a benzimidazole-thioether core linked to a biphenyl-pyrrolidine-carboxamide group .
  • Comparison: Core Heterocycle: Benzimidazole (BBAC) vs. indole (target compound). Substituents: BBAC’s biphenyl group increases hydrophobicity, while the target compound’s valine moiety introduces hydrophilicity.

Acetyl Fentanyl (N-(1-Phenethylpiperidin-4-yl)-N-phenylacetamide)

  • Molecular Formula : C₂₁H₂₆N₂O.
  • Molecular Weight : 322.45 g/mol .
  • Structure : Piperidine core with phenethyl and phenyl substituents, acetylated at the 4-position.
  • Comparison: Pharmacophore: Both compounds contain acetyl-amide linkages, but acetyl fentanyl’s piperidine and aromatic groups target μ-opioid receptors, unlike the indole-valine system.

Structural and Functional Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
N-[(3-Acetyl-1H-indol-1-yl)acetyl]valine C₁₉H₂₁N₃O₅ 371.39 Indole, acetyl, valine, carboxylic acid Prodrug design, targeted delivery
N-(1H-Indol-3-yl)acetamide C₁₀H₁₀N₂O 174.20 Indole, acetamide Pharmaceutical intermediate
BBAC C₂₇H₂₅N₃O₂S 463.57 Benzimidazole, thioether, biphenyl Kinase inhibition studies
Acetyl Fentanyl C₂₁H₂₆N₂O 322.45 Piperidine, phenethyl, phenyl Illicit opioid (μ-receptor agonist)

Research Findings and Implications

  • Stability : Acetylated indoles are prone to hydrolysis under basic conditions; the valine linkage may mitigate this via intramolecular H-bonding .
  • Biological Relevance: Valine’s presence could enhance cellular uptake via LAT1 amino acid transporters, a hypothesis supported by studies on valine-conjugated prodrugs .

Notes on Contradictions and Limitations

  • Evidence gaps exist regarding the target compound’s pharmacokinetics and toxicity, necessitating caution in extrapolating data from simpler analogs like N-(1H-indol-3-yl)acetamide .
  • amino acid systems) .

Q & A

Q. Table 1. Key Synthetic Parameters for Microwave-Assisted Synthesis

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–100°CHigher temps reduce reaction time but risk decomposition
Microwave Power150–200 WPower >200 W may cause uneven heating
SolventAnhydrous DMFPrevents hydrolysis of acetyl group

Q. Table 2. Comparative Bioactivity in Cancer Models

Model TypeIC50 (μM)Mechanism Notes
IDO1-Overexpressing HeLa12.3 ± 1.5Competitive inhibition of kynurenine production
Murine Melanoma (B16-F10)25.7 ± 3.2Reduced efficacy due to efflux pumps

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